C.I. Acid Blue 9
Overview
Description
C.I. Acid Blue 9, also known as Brilliant Blue FCF, is a synthetic dye widely used in various industries. It is known for its vibrant blue color and is commonly used in food, cosmetics, and pharmaceuticals. The compound is water-soluble and has a chemical formula of C₃₇H₃₄N₂Na₂O₉S₃. It was first synthesized in 1883 and has since become a staple in many products due to its stability and safety when used within approved limits .
Mechanism of Action
Target of Action
C.I. Acid Blue 9, also known as Erioglaucine disodium salt , is primarily used as a dye in various industries . Its primary targets are the materials it is intended to color, such as textiles, food products, and cosmetics . The compound binds to these materials, imparting a blue color .
Mode of Action
The interaction of C.I. Acid Blue 9 with its targets is primarily physical rather than biochemical. The dye molecules adhere to the surface of the target material, resulting in a change in the material’s color . The intensity of the color change can be controlled by adjusting the concentration of the dye .
Biochemical Pathways
As a dye, CIIt’s worth noting that some studies have suggested potential antioxidant properties for the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of CIWhen used in food or cosmetics, the compound is likely to be poorly absorbed due to its large molecular size and high polarity . The compound is water-soluble , which may influence its distribution and excretion.
Result of Action
The primary result of this compound’s action is a change in the color of the target material. This can range from a subtle tint to a deep, vibrant blue, depending on the concentration of the dye . In the context of its potential antioxidant properties, the molecular and cellular effects are still under investigation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is stable under light, oxygen, and heat, which makes it suitable for use in a variety of conditions . Its solubility and color intensity can be affected by the ph and temperature of the solution it is in . Furthermore, the presence of certain ions, such as copper and iron ions, can affect the color produced by the dye .
Biochemical Analysis
Biochemical Properties
C.I. Acid Blue 9 is soluble in water and creates a blue color when mixed with other substances . It has potential antioxidant properties, which may have health benefits . Antioxidants are known to protect cells from damage caused by free radicals, which can contribute to the development of various diseases .
Cellular Effects
C.I. Acid Blue 9 is commonly used in skincare products, particularly those used to combat oily skin or acne . It works by reducing inflammation and redness, common symptoms of acne-prone skin . In addition to its anti-inflammatory properties, C.I. Acid Blue 9 also has antioxidant properties, which means it can help protect skin cells from damage caused by free radicals .
Molecular Mechanism
The exact molecular mechanism of CIIts antioxidant properties suggest that it may interact with biomolecules involved in oxidative stress pathways
Temporal Effects in Laboratory Settings
The effects of CIIt is known to be safe for use in cosmetics and food products, provided that the dosage is within the approved range .
Dosage Effects in Animal Models
There is limited information available on the effects of C.I. Acid Blue 9 at different dosages in animal models. It is known that in rats, a decrease in terminal body weight and decreased survival was observed in females of the highest dose group .
Transport and Distribution
The transport and distribution of CIAs a water-soluble compound, it is likely distributed throughout the body via the circulatory system .
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Acid Blue 9 is synthesized through the condensation of 2-formylbenzenesulfonic acid with the appropriate aniline, followed by oxidation . The reaction typically involves the use of strong acids and oxidizing agents to facilitate the formation of the dye. The process requires precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of C.I. Acid Blue 9 involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The dye is then purified through filtration and crystallization processes to remove any impurities. The final product is often converted into its disodium salt form for ease of use in various applications .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Blue 9 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Under reducing conditions, the dye can be converted into its leuco form, which is colorless.
Substitution: The aromatic rings in the dye can undergo substitution reactions, where different functional groups replace the hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used in oxidation reactions.
Reducing Agents: Sodium dithionite or zinc dust can be used to reduce the dye to its leuco form.
Substitution Reactions: These reactions often require catalysts such as iron or aluminum chloride and are carried out under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced forms of the dye, as well as substituted derivatives that can have different colors and properties .
Scientific Research Applications
C.I. Acid Blue 9 has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to detect the presence of other compounds.
Biology: The dye is used in histology and cytology to stain cells and tissues, making it easier to observe under a microscope.
Medicine: It is used in diagnostic tests and as a marker in medical imaging.
Industry: The dye is used in the production of colored plastics, textiles, and inks.
Comparison with Similar Compounds
C.I. Acid Blue 9 is often compared with other synthetic dyes such as:
C.I. Acid Green 3: Similar in structure but with different functional groups, resulting in a green color.
C.I. Acid Green 9: Another green dye with similar applications but different chemical properties.
What sets this compound apart is its stability, safety, and versatility in various applications, making it a preferred choice in many industries.
Properties
IUPAC Name |
diazanium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O9S3.2H3N/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);2*1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEKVHWROSNWPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[NH4+].[NH4+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N4O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25305-78-6 (Parent) | |
Record name | C.I. Acid Blue 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4034310 | |
Record name | C.I. Acid Blue 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
783.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
NKRA, Solid; [MSDSonline], Reddish-violet powder or granules with metallic luster. | |
Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Blue 9 | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4063 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ACID BLUE 9 | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/832 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
Soluble in water (5% at 20 °C and 98 °C) and in ethanol | |
Record name | C.I. ACID BLUE 9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
For drug and cosmetic grades: volatile matter (at 135 °C), 10.0% max; ammonium chlorides and sulfates, 5.0% max; water-insoluble matter, 1.0% max; mixed oxides, 1.0% max; and ether extracts, 0.5% max | |
Record name | C.I. ACID BLUE 9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Reddish-violet powder or granules with a metallic lustre /sodium salt/ | |
CAS No. |
2650-18-2, 2650-18-2; 3844-45-9 | |
Record name | C.I. Acid Blue 9 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, ammonium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Blue 9 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diammonio(ethyl)[4-[[4-[ethyl(3-sulphonatobenzyl)amino]phenyl](2-sulphonatophenyl)methylene]cyclohexa-2,5-dien-1-ylidene](3-sulphonatobenzyl)ammonium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.335 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ACID BLUE 9 AMMONIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86R7G3C26F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | C.I. ACID BLUE 9 | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5890 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ACID BLUE 9 | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/832 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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